molecular formula C14H11BrN2O3 B5572990 Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate

Cat. No.: B5572990
M. Wt: 335.15 g/mol
InChI Key: GJNGUSHHHVANCU-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a substituted pyridine moiety. Its structure integrates a brominated pyridine ring linked via a carbonyl-amino group to the para position of the methyl benzoate core.

Properties

IUPAC Name

methyl 4-[(5-bromopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-20-14(19)9-2-4-12(5-3-9)17-13(18)10-6-11(15)8-16-7-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNGUSHHHVANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This is followed by the acylation of 5-bromopyridine with a suitable acyl chloride to form the corresponding acyl bromopyridine. The final step involves the coupling of this intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate is not well-documented. it is likely to interact with biological molecules through its bromopyridine and benzoate moieties, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several methyl benzoate derivatives used as pesticides, which share structural motifs with the target compound. Key differences lie in the substituents on the aromatic rings and functional groups, which dictate their biological activity and applications. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Primary Use Evidence Source
Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate Methyl benzoate 5-Bromo-pyridin-3-yl carbonylamino group Not specified in evidence
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Methyl benzoate Sulfonylurea-linked triazine ring Herbicide (metsulfuron-methyl)
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate Methyl propanoate Chloro-trifluoromethyl pyridinyl phenoxy group Herbicide (haloxyfop-methyl)
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Methyl benzoate Dimethoxy-pyrimidinyl and methoxyiminoethyl groups Herbicide (pyriminobac-methyl)

Key Observations :

Structural Variations: The target compound features a brominated pyridine group, whereas analogs like metsulfuron-methyl () and haloxyfop-methyl () incorporate triazine or chloro-trifluoromethyl pyridine moieties. These substituents influence binding affinity to biological targets (e.g., acetolactate synthase in sulfonylurea herbicides).

Functional Implications: Haloxyfop-methyl () and pyriminobac-methyl () are aryloxyphenoxypropionate and pyrimidinyl benzoate herbicides, respectively, targeting acetyl-CoA carboxylase. The absence of a propanoate or pyrimidinyloxy group in the target compound suggests divergent mechanisms of action.

Synthetic Challenges: The carbonyl-amino linkage in the target compound may introduce steric hindrance or hydrolytic instability compared to the more robust sulfonylurea or ether linkages in analogs ().

Limitations of Available Evidence

Consequently, direct experimental data (e.g., solubility, toxicity, or efficacy) for this compound are unavailable in the evidence. The comparison above is extrapolated from structural analogs and general principles of agrochemical design.

Recommendations for Further Research

Synthesis and Characterization : Prioritize crystallographic studies (using tools like SHELX ) to resolve the compound’s 3D structure and intermolecular interactions.

Comparative QSAR Studies : Correlate substituent effects with activity using quantitative structure-activity relationship models.

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